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molecular formula C7H7NO2S B8772178 2-(2-Nitroprop-1-en-1-yl)thiophene

2-(2-Nitroprop-1-en-1-yl)thiophene

Cat. No. B8772178
M. Wt: 169.20 g/mol
InChI Key: HMPLFCAOIJOKGX-UHFFFAOYSA-N
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Patent
US08309542B2

Procedure details

5.0 g (44.6 mmol) 3-formylthiophene are dissolved together with 8.9 ml (124.8 mmol) nitroethane, 5.3 ml (53.5 mmol) butylamine in 25.1 ml glacial acetic acid (454.7 mmol) and heated to 80° C. After two hours the mixture is cooled and the precipitate formed is suction filtered and washed with copious amounts of water. The crude product thus obtained is dissolved in ethyl acetate, dried on sodium sulphate and evaporated down i. vac.
Quantity
5 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
25.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:7]=[CH:6][S:5][CH:4]=1)=O.[N+:8]([CH2:11][CH3:12])([O-:10])=[O:9].[CH2:13](N)CCC.C(O)(=O)C>>[N+:8]([C:11]([CH3:13])=[CH:12][C:6]1[S:5][CH:4]=[CH:3][CH:7]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=CSC=C1
Name
nitroethane
Quantity
8.9 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
25.1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After two hours the mixture is cooled
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with copious amounts of water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(=CC=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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